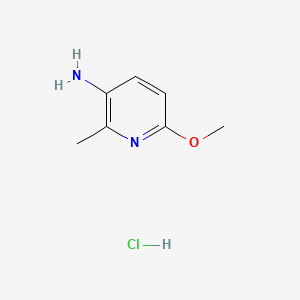
3-Amino-6-methoxy-2-picoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-methoxy-2-picoline hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-6-methoxy-2-picoline hydrochloride, a derivative of picoline, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties including antimicrobial, antiproliferative, and antioxidant effects. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10ClN2O. The presence of amino and methoxy groups on the pyridine ring contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 162.62 g/mol |
| Melting Point | 174-176 °C |
| Solubility | Soluble in water |
| pH | Neutral (approx. 7) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 16 μM
- Escherichia coli: MIC = 32 μM
- Enterococcus faecalis: MIC = 8 μM
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The results indicate varying degrees of effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 3.1 |
| HCT116 (colon cancer) | 4.4 |
| HEK293 (human embryonic kidney) | 5.3 |
The compound showed selective activity against the MCF-7 cell line, indicating potential for targeted cancer therapy .
Antioxidant Activity
In addition to its antimicrobial and antiproliferative properties, this compound has demonstrated antioxidant activity. Studies have shown that it can significantly reduce oxidative stress in cellular models, with results indicating improved antioxidative capacity compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species Scavenging: It can neutralize free radicals, thereby reducing oxidative damage.
- Membrane Disruption: The interaction with bacterial membranes may lead to increased permeability and cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study published in MDPI highlighted the effectiveness of various derivatives of methoxy-pyridine compounds, including this compound, against resistant bacterial strains, emphasizing its potential as a lead compound in antibiotic development .
- Cancer Research: A comprehensive evaluation of antiproliferative effects showed that the compound could serve as a basis for developing selective cancer therapies, particularly for breast cancer treatment .
- Antioxidant Studies: Research demonstrated that this compound significantly outperformed several common antioxidants in reducing oxidative stress markers in vitro, suggesting its utility in preventing oxidative damage in biological systems .
属性
IUPAC Name |
6-methoxy-2-methylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJPPEOWDYKBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953931 |
Source


|
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320577-63-7 |
Source


|
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














